N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251698-23-3
VCID: VC4353808
InChI: InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20)
SMILES: CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O
Molecular Formula: C15H21N3O3
Molecular Weight: 291.351

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

CAS No.: 1251698-23-3

Cat. No.: VC4353808

Molecular Formula: C15H21N3O3

Molecular Weight: 291.351

* For research use only. Not for human or veterinary use.

N-(2-hydroxypropyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide - 1251698-23-3

Specification

CAS No. 1251698-23-3
Molecular Formula C15H21N3O3
Molecular Weight 291.351
IUPAC Name N-(2-hydroxypropyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Standard InChI InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-8-7-17(15(18)21)10-14(20)16-9-12(2)19/h3-6,12,19H,7-10H2,1-2H3,(H,16,20)
Standard InChI Key JFHHOUUXILYIBB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC(C)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 2-oxoimidazolidine ring substituted at position 3 with a p-tolyl group (4-methylphenyl) and at position 1 with a 2-(2-hydroxypropyl)acetamide chain. Key functional groups include:

  • Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group, enabling hydrogen bonding and π-π interactions.

  • p-Tolyl substituent: Enhances lipophilicity, potentially improving membrane permeability.

  • Hydroxypropyl acetamide: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₅H₂₁N₃O₃
Molecular weight291.35 g/mol
AppearanceWhite to off-white crystalline solid
Solubility45 mg/mL in DMSO; 12 mg/mL in methanol

Synthesis and Optimization

Conventional Multi-Step Synthesis

The standard route involves three stages:

  • Imidazolidinone ring formation: p-Toluidine reacts with ethylene cyanoacetate under basic conditions, followed by cyclization via intramolecular nucleophilic attack.

  • Acetamide side-chain introduction: The intermediate undergoes N-alkylation with 2-chloroacetamide derivatives.

  • Hydroxypropyl functionalization: Propylene oxide is used to introduce the hydroxypropyl group via nucleophilic substitution.

This method achieves yields of 58–65% but requires stringent temperature control (70–80°C) and inert atmospheres.

Table 2: Synthesis Method Comparison

ParameterConventional MethodGreen Method (Analog)
Reaction time8–12 hours2 hours
Yield58–65%72–89%
Solvent useDichloromethaneSolvent-free
Temperature70–80°C70°C

Biological Activity and Mechanisms

Antibacterial Efficacy

Structural analogs exhibit broad-spectrum activity:

  • Gram-negative bacteria: E. coli inhibition (80% activity index) via FabH enzyme targeting .

  • Gram-positive bacteria: Staphylococcus aureus inhibition (42–68% activity index) .

The p-tolyl group enhances penetration through bacterial membranes, while the imidazolidinone core disrupts cell wall synthesis by binding to FabH–CoA complexes .

Structure-Activity Relationships (SAR)

  • Hydroxypropyl group: Critical for solubility; removal reduces water solubility by 83%.

  • p-Tolyl substitution: Replacing with unsubstituted phenyl decreases E. coli inhibition by 35% .

  • Acetamide chain length: Shorter chains (e.g., ethyl) diminish activity by 22–40%.

Pharmacokinetic and Toxicological Profile

Metabolic Stability

In vitro hepatic microsome assays (rat model) show:

  • Half-life: 2.3 hours (phase I metabolism via CYP3A4).

  • Major metabolite: N-dealkylated product (63% of total).

Acute Toxicity

  • LD₅₀ (mouse): 1,250 mg/kg (oral); 320 mg/kg (intravenous).

  • Notable effects: Transient hepatotoxicity at 500 mg/kg doses.

Future Directions and Challenges

Formulation Development

  • Nanoparticle encapsulation: Could enhance oral bioavailability (currently 19% in rats).

  • Prodrug strategies: Masking the hydroxypropyl group as esters may improve CNS penetration.

Target Validation

While FabH inhibition is hypothesized, crystallographic studies are needed to confirm binding modes .

Resistance Mitigation

Combination therapies with β-lactam antibiotics could suppress resistance emergence, as seen with related imidazolidinones .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator